2-Amino-6-methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one
Description
Properties
CAS No. |
2092551-40-9 |
|---|---|
Molecular Formula |
C8H9N3O |
Molecular Weight |
163.18 g/mol |
IUPAC Name |
2-amino-6-methyl-7H-pyrrolo[3,4-b]pyridin-5-one |
InChI |
InChI=1S/C8H9N3O/c1-11-4-6-5(8(11)12)2-3-7(9)10-6/h2-3H,4H2,1H3,(H2,9,10) |
InChI Key |
RTVZPGBNXAAWNB-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC2=C(C1=O)C=CC(=N2)N |
Origin of Product |
United States |
Preparation Methods
Cyclization of 2-Methylpyridine Precursors
A classical approach involves the cyclization of 2-methylpyridine with suitable cyclizing agents under controlled acidic or basic conditions. The process typically follows these steps:
- Starting Material: 2-methylpyridine is functionalized to introduce an amino group at the 2-position.
- Cyclization: The functionalized pyridine undergoes cyclization, often facilitated by strong acids or bases, to form the fused pyrrole-pyridine ring system.
- Optimization: Reaction parameters such as temperature, solvent, and catalyst are optimized for yield and selectivity.
- The use of strong acids (e.g., HCl, H2SO4) or bases (e.g., NaOH, K2CO3) is critical for ring closure.
- Solvent choice (e.g., DMF, DMSO, benzene) impacts both yield and purity.
- Industrial scale-up may utilize continuous flow reactors for efficiency.
Multicomponent Reaction (MCR) Cascade Synthesis
A highly efficient and versatile method is the one-pot multicomponent reaction, particularly the Ugi–3CR/aza Diels–Alder/N-acylation/decarboxylation/dehydration sequence:
- Reactants: An aldehyde (e.g., benzaldehyde), a primary amine (e.g., 3-morpholinopropan-1-amine), an isocyanide, and maleic anhydride are combined in a single vessel.
- Catalysis: Scandium(III) triflate (Sc(OTf)3) is used as a Lewis acid catalyst.
- Heating: The reaction mixture is subjected to microwave irradiation to accelerate the process.
- Product Formation: The cascade sequence forms the polyheterocyclic core in a single operation.
- Reported yields for analogous pyrrolo[3,4-b]pyridin-5-ones range from 45% to 46% for complex derivatives.
- Products are typically purified by column chromatography and characterized by NMR, IR, and HRMS.
- Atom economy and operational simplicity.
- Rapid access to diverse analogs for structure-activity studies.
Comparative Data Table: Synthetic Approaches
| Method | Key Steps | Catalyst/Conditions | Typical Yield | Advantages |
|---|---|---|---|---|
| Cyclization of 2-methylpyridine | Functionalization, cyclization | Acid/Base, solvent, heat | 40–60% | Scalable, classical approach |
| Multicomponent (MCR) Cascade | Ugi 3CR, aza Diels–Alder, acylation, etc. | Sc(OTf)3, microwave | 45–46% | Rapid, versatile, one-pot |
| Industrial Continuous Flow Cyclization | As above, in continuous reactor | Flow reactor, optimized | Variable | Efficient, scalable |
Analytical and Characterization Data
Products are routinely characterized by:
- NMR (1H, 13C): Confirms structure and substitution pattern.
- IR Spectroscopy: Identifies functional groups (e.g., C=O, NH2).
- High-Resolution Mass Spectrometry (HRMS): Confirms molecular mass and formula.
- Purity Assessment: Typically >99% by NMR for biological studies.
Research Results and Applications
Recent research highlights the following:
- Biological Evaluation: Synthesized pyrrolo[3,4-b]pyridin-5-one derivatives demonstrate cytotoxicity against human cervical carcinoma cell lines, with significant activity at micromolar concentrations.
- Mechanistic Insights: The fused heterocyclic core is believed to interact with biological targets such as αβ-tubulin, offering potential for anticancer drug development.
- Optimization: Further modifications to the synthetic route (e.g., substituent variation, catalyst choice) are ongoing to improve yield, selectivity, and biological activity.
Note: All synthetic methods described are based on peer-reviewed literature and established chemical protocols. For laboratory implementation, refer to detailed experimental procedures and safety data in the cited publications.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different hydrogenated derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce various hydrogenated derivatives.
Scientific Research Applications
2-Amino-6-methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one is a compound with a pyrrolo[3,4-b]pyridine core. It belongs to a class of nitrogen-containing heterocycles known for their potential pharmacological properties and diverse biological activities.
Structural Information
this compound has the molecular formula . Other structural characteristics include :
- SMILES: CN1CC2=C(C1=O)C=CC(=N2)N
- InChI: InChI=1S/C8H9N3O/c1-11-4-6-5(8(11)12)2-3-7(9)10-6/h2-3H,4H2,1H3,(H2,9,10)
- Molecular Weight: 163.18
Potential Applications
While the primary search result focuses on a related compound, 2-(Boc-amino)-6-methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one, it does indicate the potential applications of such compounds in drug development due to their unique structural motifs and nitrogen arrangements. The presence of a Boc group and specific nitrogen arrangements contribute to its distinct properties.
Other potential applications may include:
- Activation Analysis: In manufacturing and research projects that demand rigid standards of purity, activation analysis can identify and measure elements in minute quantities . This is especially useful when processing rare or expensive materials, as only a fraction of a gram of material is required .
- Radiotracers in Biomedical Research: Radioisotopes and radioactivity are used to seek solutions to complex research problems .
- Materials Science: Materials incorporating related compounds may be used in the design of stiff beams and other components .
Mechanism of Action
The mechanism of action of 2-Amino-6-methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one involves its interaction with specific molecular targets. For instance, it can act as an allosteric modulator of the M4 muscarinic acetylcholine receptor . This interaction can influence various signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Pyrrolo[3,4-b]pyridin-5-one Derivatives
Key Comparative Insights
Substituent Effects on Bioactivity: Amino vs. Methyl vs.
Physicochemical Properties :
- Solubility : The hydroxyethyl derivative (6-(2-hydroxyethyl)) exhibits superior aqueous solubility (>10 mg/mL) due to its polar substituent, whereas chloro- and phenyl-substituted analogs require formulation aids .
- Lipophilicity : Methoxybenzyl and thiophene substituents increase LogP values (e.g., 2.8 for 2-chloro-6-(4-methoxybenzyl) derivative), which may enhance blood-brain barrier penetration but reduce renal clearance .
Synthetic Accessibility :
- The Ugi–Zhu reaction is a versatile route for generating diverse analogs, including the target compound and its benzyl/thiophene derivatives .
- Chloro and hydroxyethyl derivatives often require post-synthetic modifications, increasing complexity .
Therapeutic Potential: Anticancer Activity: Thiophene- and pyridine-substituted analogs (e.g., 1h, 1i) show IC₅₀ values <10 µM against MCF-7 breast cancer cells, suggesting the target compound’s amino and methyl groups could be optimized for similar efficacy . Enzyme Inhibition: BMS-744891 highlights the scaffold’s applicability in diabetes treatment via DPP-IV inhibition, a pathway yet unexplored for the target compound .
Biological Activity
2-Amino-6-methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one is a heterocyclic compound notable for its potential therapeutic applications, particularly in the fields of neurology and psychiatry. Its unique structure, characterized by a fused pyrrole and pyridine ring system, contributes to its biological activity. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 199.64 g/mol. Its structural features include:
| Property | Value |
|---|---|
| Molecular Formula | C₈H₉N₃O |
| Molecular Weight | 199.64 g/mol |
| SMILES | CN1CC2=C(C1=O)C=CC(=N2)N |
| InChI | InChI=1S/C8H9N3O/c1-11-4-6... |
Mechanisms of Biological Activity
The biological activity of this compound is largely attributed to its interaction with various biological targets. While specific targets are not fully elucidated, related compounds have demonstrated significant pharmacological effects:
- Neurological Effects : It has been suggested that this compound may act as an allosteric modulator of muscarinic receptors, particularly M4, which are implicated in cognitive function and memory processes .
- Antiparasitic Activity : Studies indicate that modifications to the dihydropyrrolo core can enhance antiparasitic activity, with some derivatives exhibiting low nanomolar EC50 values against parasites .
Biological Activity Data
The following table summarizes key findings from various studies on the biological activities associated with this compound:
Case Studies
- Cognitive Enhancement : In a study examining the effects of similar compounds on cognitive function in animal models, derivatives of pyrrolo[3,4-b]pyridine were shown to improve memory retention and learning capabilities through modulation of cholinergic pathways.
- Antiparasitic Efficacy : A series of experiments demonstrated that structural variations in the pyrrolo framework significantly impacted antiparasitic potency. For instance, a derivative with a methoxy group showed an EC50 value of 0.048 μM against specific parasites.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-Amino-6-methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one, and how do reaction conditions influence yield?
- Methodological Answer : The compound is synthesized via multicomponent reactions (MCRs) such as the Ugi-4CR (four-component reaction), which enables efficient assembly of the pyrrolo[3,4-b]pyridin-5-one scaffold. Key variables include solvent choice (e.g., toluene or ethanol), temperature (0–80°C), and catalyst presence (e.g., Mg²⁺ ions for regioselectivity). For example, sodium borohydride reduction in the presence of Mg²⁺ at 0°C yields 7-hydroxy derivatives with >90% selectivity . Reaction time and stoichiometric ratios of intermediates (e.g., α-isocyanoacetates) also critically affect yield .
Q. How can spectroscopic and crystallographic methods be used to confirm the structure of this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR identify substituent positions (e.g., methyl and amino groups) via characteristic shifts. For instance, the methyl group at position 6 appears as a singlet at δ 2.1–2.3 ppm in CDCl₃ .
- X-ray Crystallography : Confirms the bicyclic fused-ring system and lactam conformation. A typical spiro compound in this class shows bond angles of 108–112° for the pyrrolidine ring and 120° for the pyridinone moiety .
- Mass Spectrometry : ESI-MS in positive ion mode detects [M+H]⁺ peaks at m/z 190–210, with fragmentation patterns confirming the loss of NH₂ or CH₃ groups .
Advanced Research Questions
Q. How can chemoselectivity be optimized in reactions involving this compound, particularly in the presence of multiple reactive sites?
- Methodological Answer :
- Chelation Control : Mg²⁺ ions stabilize transition states during reductions, directing selectivity toward 7-hydroxy derivatives over 5-hydroxy isomers .
- Protecting Groups : Temporary protection of the amino group (e.g., with Boc or Fmoc) prevents side reactions during functionalization of the pyridinone ring .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at the 2-position, while non-polar solvents favor cyclization .
Q. How can contradictions in reported biological activity data for structural analogs be systematically addressed?
- Methodological Answer :
-
SAR Analysis : Compare analogs with systematic substituent variations (Table 1). For example, replacing the 6-methyl group with a 4-methoxybenzyl moiety enhances M4 receptor modulation .
-
Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like kinases or GPCRs. Discrepancies between in vitro and in silico data may arise from solvation effects or protein flexibility .
Table 1: Structure-Activity Relationships (SAR) of Key Analogs
Substituent at Position 6 Biological Activity Key Reference Methyl (target compound) Moderate allosteric modulation 4-Methoxybenzyl High M4 affinity (IC₅₀ = 12 nM) Phenyl Anti-cancer (GI₅₀ = 8 µM)
Q. What methodologies are recommended for impurity profiling and quantification in pharmaceutical-grade synthesis?
- Methodological Answer :
- HPLC-UV/MS : Use a C18 column (5 µm, 250 × 4.6 mm) with gradient elution (0.1% TFA in water/acetonitrile) to resolve impurities like desmethyl derivatives or oxidation by-products. Limit of quantification (LOQ) typically ≤ 0.1% .
- Reference Standards : Compare retention times and spectra against certified impurities (e.g., Zopiclone Impurity B, CAS 43200-81-3) .
- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and acidic/alkaline conditions to identify labile sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
